1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Overview
Description
1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a difluoroethyl group, an oxo group, and a carbaldehyde group. The presence of the difluoroethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoroethyl group to the desired position on the pyridine ring . The use of advanced catalytic systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the difluoroethyl group under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in the development of pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with various molecular targets. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets . The oxo and carbaldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
2,2-Difluoroethylamine: Another compound featuring the difluoroethyl group, used in medicinal chemistry.
2,2-Difluoroethanol: Known for its applications in organic synthesis.
2,2-Difluoroethyl acetate: Utilized in the synthesis of various organic compounds.
Uniqueness: 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring further enhances its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-oxopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)4-11-3-1-2-6(5-12)8(11)13/h1-3,5,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXUSDDFSJAZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C=O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.